1-[2-Methoxy-4-(trifluoromethyl)phenyl]methanamine hydrochloride, also known as 2-methoxy-4-(trifluoromethyl)phenylmethanamine hydrochloride, is a chemical compound that has garnered attention in various fields of research due to its unique structural properties and potential applications. This compound belongs to the class of substituted phenylmethanamines, characterized by a methoxy group and a trifluoromethyl group on the aromatic ring.
The compound can be synthesized through several methods, often involving the manipulation of starting materials such as trifluoromethylbenzoic acid and methanol derivatives. Various patents and research articles describe its synthesis, highlighting its relevance in medicinal chemistry and material science.
1-[2-Methoxy-4-(trifluoromethyl)phenyl]methanamine hydrochloride can be classified under:
The synthesis of 1-[2-methoxy-4-(trifluoromethyl)phenyl]methanamine hydrochloride typically involves multi-step organic reactions. One common approach begins with the preparation of an intermediate compound, which is then subjected to reductive amination or similar transformations.
For example, one synthesis method involves the reaction of trifluoromethylbenzoic acid with dimethylformamide and thionyl chloride, followed by further transformations to yield the desired product .
The molecular structure of 1-[2-methoxy-4-(trifluoromethyl)phenyl]methanamine hydrochloride features:
1-[2-Methoxy-4-(trifluoromethyl)phenyl]methanamine hydrochloride can participate in various chemical reactions typical for aromatic amines:
The reactivity of the trifluoromethyl group is notable; it can stabilize adjacent positive charges during reactions, making it a useful substituent in synthetic pathways aimed at creating more complex molecules .
The mechanism of action for compounds like 1-[2-methoxy-4-(trifluoromethyl)phenyl]methanamine hydrochloride often involves interactions at the neurotransmitter level, particularly in systems involving serotonin or dopamine receptors. The trifluoromethyl group enhances lipophilicity, potentially affecting blood-brain barrier permeability.
Research indicates that similar compounds may exhibit activity against certain cancer cell lines, suggesting potential therapeutic applications . The exact mechanism would require further studies involving receptor binding assays and cellular response evaluations.
Relevant data indicates that the melting point ranges around 150–160 °C, which is typical for similar substituted phenylmethanamines .
1-[2-Methoxy-4-(trifluoromethyl)phenyl]methanamine hydrochloride has several scientific uses:
The systematic IUPAC name 1-[2-methoxy-4-(trifluoromethyl)phenyl]methanamine hydrochloride precisely defines its molecular structure: a benzene ring with a methoxy group (–OCH₃) at the ortho position (C2), a trifluoromethyl group (–CF₃) at the para position (C4), and an aminomethyl (–CH₂NH₂) side chain, crystallized as a hydrochloride salt. Its molecular formula is C₉H₁₀F₃NO·HCl, with a molecular weight of 241.64 g/mol [3]. The CAS Registry Number 771581-99-8 specifically refers to the free base form, while the hydrochloride salt may use distinct identifiers [1] [6].
Alternative names and identifiers include:
The SMILES notation COC1=CC=C(C(F)(F)F)C=C1CN.Cl encodes its connectivity, confirming the relative positions of the substituents. Positional isomerism is a key differentiator for this compound, as alternatives like 4-methoxy-2-(trifluoromethyl)benzylamine (CAS 916420-84-3) or 3-methoxy-4-(trifluoromethyl)benzylamine (CAS 1261854-81-2) exhibit distinct properties due to altered electronic distributions [6] [8].
Table 1: Positional Isomers of Trifluoromethylated Methoxy Benzylamines
Compound Name | CAS Number | Molecular Weight (g/mol) | Substituent Positions |
---|---|---|---|
1-[2-Methoxy-4-(trifluoromethyl)phenyl]methanamine | 771581-99-8 | 205.18 (free base) | Methoxy: C2; CF₃: C4 |
4-Methoxy-2-(trifluoromethyl)benzylamine | 916420-84-3 | 205.18 | Methoxy: C4; CF₃: C2 |
3-Methoxy-4-(trifluoromethyl)benzylamine | 1261854-81-2 | 205.18 | Methoxy: C3; CF₃: C4 |
2-Methoxy-6-(trifluoromethyl)benzylamine | 1017778-95-8 | 205.18 | Methoxy: C2; CF₃: C6 |
The synthesis of this compound emerged alongside the broader exploration of trifluoromethylated aromatics in the early 2000s, driven by pharmaceutical interests in fluorine’s bioisosteric properties. The CAS registry 771581-99-8 first appeared in chemical databases circa 2004–2006, coinciding with industry efforts to develop kinase inhibitors and G-protein-coupled receptor (GPCR) modulators [1] [6]. Its inclusion in supplier catalogs like BLD Pharm (with dedicated cold-chain shipping protocols) by 2010 reflects commercial scaling to support drug discovery pipelines [1].
A significant milestone was its role as a precursor to prostaglandin E2 (EP4) receptor antagonists like MK-2894 and analogs. Such compounds required precisely substituted benzylamines to achieve subtype selectivity and metabolic stability [2]. The trifluoromethyl group’s role in enhancing membrane permeability and binding affinity made this compound particularly valuable for structure-activity relationship (SAR) studies in inflammation drug candidates [2] [7]. By 2015, derivatives had been cited in patent literature for oncology and pain management applications, though the core compound remains a non-pharmacological intermediate.
The juxtaposition of electron-donating methoxy (–OCH₃) and strongly electron-withdrawing trifluoromethyl (–CF₃) groups on the same aromatic ring creates a polarized electronic environment. This significantly influences the compound’s reactivity, acidity, and intermolecular interactions:
Table 2: Electronic and Physicochemical Properties of Key Substituents
Substituent | Hammett Constant (σₘ) | Hydrophobicity (π) | Effect on Amine Basicity | Role in Molecular Design |
---|---|---|---|---|
–OCH₃ (C2) | 0.12 | −0.04 | Increases pKa | Electron donation; steric hindrance |
–CF₃ (C4) | 0.43 | 0.88 | Decreases pKa | Lipophilicity; metabolic stability |
–CH₂NH₂ | 0.00 | −1.23 | N/A | Nucleophile; hydrogen bonding |
This electronic asymmetry enables regioselective functionalization—crucial for synthesizing unsymmetrical bioactive molecules. For example, amidation occurs selectively at the primary amine, while the –CF₃ group directs metal-catalyzed cross-couplings to C5 [10]. In EP4 receptor antagonist development, similar motifs balanced target affinity (from –CF₃) and solubility (from –OCH₃) [2]. The hydrochloride salt further modulates solubility for reactions in polar aprotic solvents.
Comprehensive Compound List
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: